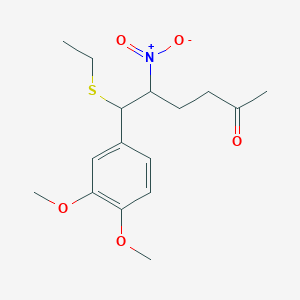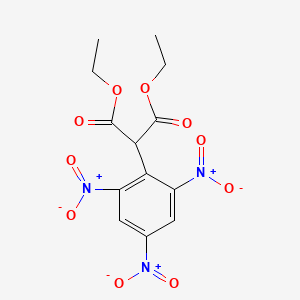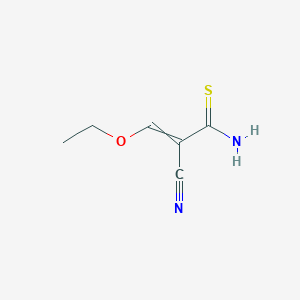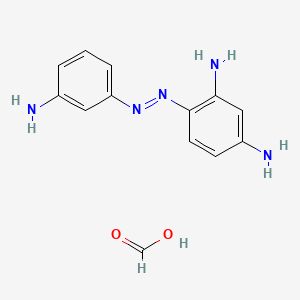
m-Phenylenediamine, 4-((m-aminophenyl)azo)-, monoformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid, compd with 4-((3-aminophenyl)azo)-1,3-benzenediamine (1:1) is a complex organic compound that combines formic acid with an azo compound This compound is notable for its unique structure, which includes an azo group (-N=N-) linking two aromatic rings, one of which is substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine typically involves the diazotization of 3-aminophenylamine followed by coupling with 1,3-benzenediamine. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with formic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Hydrazo derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound with similar structural features but different substituents.
4-((3-aminophenyl)azo)benzenesulfonic acid: A sulfonated derivative with different solubility and reactivity.
1,3-benzenediamine derivatives: Compounds with similar aromatic amine structures but lacking the azo group.
Uniqueness
Formic acid, compd. with 4-((3-aminophenyl)azo)-1,3-benzenediamine is unique due to its combination of formic acid and an azo compound, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
65122-45-4 |
|---|---|
Molecular Formula |
C13H15N5O2 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-[(3-aminophenyl)diazenyl]benzene-1,3-diamine;formic acid |
InChI |
InChI=1S/C12H13N5.CH2O2/c13-8-2-1-3-10(6-8)16-17-12-5-4-9(14)7-11(12)15;2-1-3/h1-7H,13-15H2;1H,(H,2,3) |
InChI Key |
UNCAXTVLEOJEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)


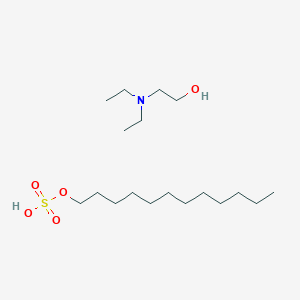
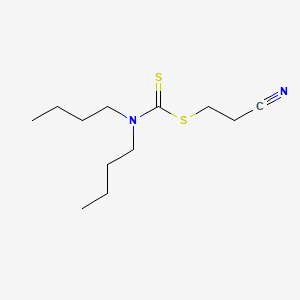
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
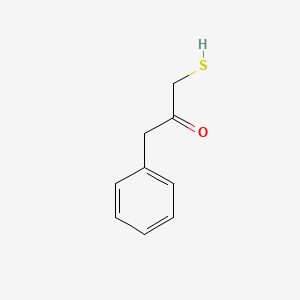
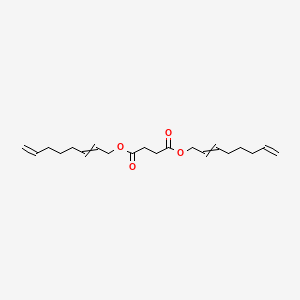


methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
